molecular formula C19H10ClF3N2S B2653757 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 338963-44-3

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2653757
CAS No.: 338963-44-3
M. Wt: 390.81
InChI Key: FARIEHMQZOFAJC-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.

    6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine core instead of nicotinonitrile.

Uniqueness

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARIEHMQZOFAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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